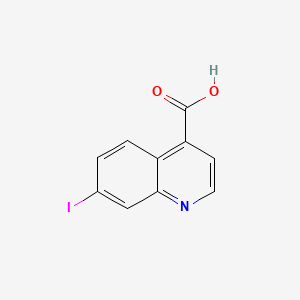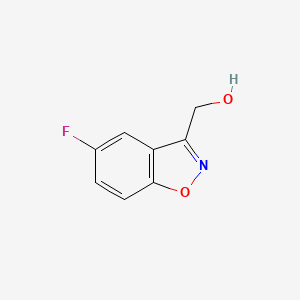
(5-Fluoro-1,2-benzoxazol-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-1,2-benzoxazol-3-YL)methanol is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoxazole ring substituted with a fluorine atom and a methanol group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1,2-benzoxazol-3-YL)methanol typically involves the reaction of 5-fluoro-2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring. The reaction is followed by the introduction of a methanol group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(5-Fluoro-1,2-benzoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
科学的研究の応用
(5-Fluoro-1,2-benzoxazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Fluoro-1,2-benzoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: This compound shares a similar benzoxazole ring structure but differs in its substituents, leading to different chemical and biological properties.
(5-Fluoro-1,2-benzoxazol-3-YL)methanol:
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
特性
分子式 |
C8H6FNO2 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
(5-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2 |
InChIキー |
GWQIKAGKIIHJHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=NO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


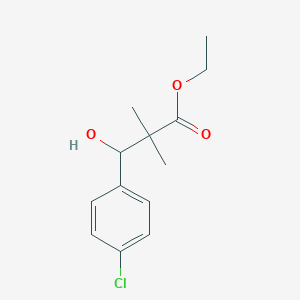
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)

![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)


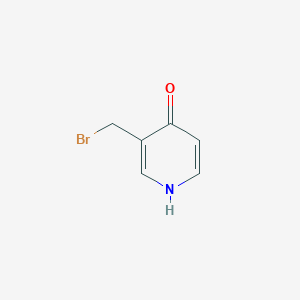

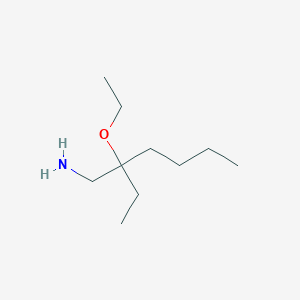

![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
